Superior Mass Spectrometric Discrimination: +4 Da Shift vs. Unlabeled Analyte for Unambiguous Quantification
2-Methoxyestradiol-13C,d3 provides a +4 Da mass shift relative to endogenous 2-methoxyestradiol, enabling complete baseline separation in the mass analyzer without altering chromatographic retention [1]. This mass increment is derived from one ¹³C (+1 Da) and three ²H (+3 Da) substitutions . In contrast, the unlabeled analyte (m/z 302.4) cannot be differentiated from the target compound in the sample .
| Evidence Dimension | Nominal Mass Shift from Unlabeled Analyte |
|---|---|
| Target Compound Data | 306.42 g/mol |
| Comparator Or Baseline | Unlabeled 2-Methoxyestradiol: 302.41 g/mol |
| Quantified Difference | +4.01 Da |
| Conditions | Molecular weight calculation based on molecular formula (C₁₈¹³CH₂₃D₃O₃ vs. C₁₉H₂₆O₃) |
Why This Matters
This mass difference enables MS/MS methods to use distinct precursor-to-product ion transitions for internal standard and analyte, eliminating cross-talk and ensuring accurate quantification even at low ng/mL levels.
- [1] Lakhani, N.J., et al. Determination of 2-methoxyestradiol in human plasma, using liquid chromatography/tandem mass spectrometry. Rapid Commun Mass Spectrom, 2005, 19(9), 1176-1182. View Source
